molecular formula C8H15NO2 B595549 2-(1-Ethylpyrrolidin-3-yl)acetic acid CAS No. 1220027-60-0

2-(1-Ethylpyrrolidin-3-yl)acetic acid

Cat. No. B595549
M. Wt: 157.213
InChI Key: JKIDVPKFNXLIIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the synthesis of novel N-(2′-nitrophenyl)pyrrolidine-2-carboxamides was reported in 2020 .


Molecular Structure Analysis

The molecular formula of 2-(1-Ethylpyrrolidin-3-yl)acetic acid is C8H15NO2. The SMILES notation is CCN1CCC(CC(=O)O)C1 .


Chemical Reactions Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The reaction takes place between a carboxylic acid and an acid anhydride to form an ester .


Physical And Chemical Properties Analysis

2-(1-Ethylpyrrolidin-3-yl)acetic acid has a molecular weight of 157.21 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Plant Growth Regulation

2-(1-Ethylpyrrolidin-3-yl)acetic acid, under different nomenclature, has been studied in the context of plant growth regulation. Specifically, the auxin activity and molecular structure of 2-alkylindole-3-acetic acids were analyzed. The study aimed to understand the auxin activity of these compounds, including their structure-activity relationship. The research demonstrated that certain configurations of these compounds exhibit auxin activity, influencing plant growth through molecular interactions. This understanding can potentially contribute to agricultural practices, where controlled plant growth is often desirable (Antolić et al., 2004).

Medical Applications

In the medical field, derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, which share structural similarities with 2-(1-Ethylpyrrolidin-3-yl)acetic acid, have shown a range of pharmacological activities. Specifically, they have been recognized as potent and selective aldose reductase inhibitors. This property is significant since aldose reductase is an enzyme involved in diabetic complications, and its inhibition is considered therapeutic. The study not only identified these compounds as potent inhibitors but also explored their structure-activity relationships, paving the way for the development of new therapeutic agents (Kučerová-Chlupáčová et al., 2020).

Corrosion Inhibition

Another interesting application is in the field of materials science, specifically in the corrosion inhibition of steel. Derivatives of pyrrolidine, related to 2-(1-Ethylpyrrolidin-3-yl)acetic acid, have been synthesized and tested as corrosion inhibitors for steel in acidic environments. This research has implications for the protection of industrial equipment and infrastructure, potentially leading to more durable and long-lasting materials (Bouklah et al., 2006).

properties

IUPAC Name

2-(1-ethylpyrrolidin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-9-4-3-7(6-9)5-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIDVPKFNXLIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696350
Record name (1-Ethylpyrrolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Ethylpyrrolidin-3-yl)acetic acid

CAS RN

1220027-60-0
Record name (1-Ethylpyrrolidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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